

Part 1: Executive Summary & Technical Profile[2]

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Compound of Interest

Compound Name:	NMP-ACA
CAS No.:	103296-32-8
Cat. No.:	B1668830

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NMP-ACA (CAS: 103296-32-8) is the critical advanced intermediate ("nucleus") used in the synthesis of Cefepime, a broad-spectrum fourth-generation cephalosporin antibiotic.[1][2] Chemically defined as 7-amino-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate, this zwitterionic compound represents the "activated" core of the cephalosporin scaffold, featuring a quaternary ammonium moiety at the C3 position.[1][2]

Unlike earlier generations of cephalosporins derived directly from 7-ACA (7-aminocephalosporanic acid), **NMP-ACA** contains a charged N-methylpyrrolidinium group.[1][2] This quaternary center enhances the final drug's penetration into Gram-negative bacteria but presents unique solubility and stability challenges during synthesis.[1][2] This guide details the protocol for coupling **NMP-ACA** with active ester side chains to yield high-purity Cefepime.[1][2]

Chemical Profile

Property	Specification
Common Name	NMP-ACA (Cefepime Nucleus)
IUPAC Name	7-Amino-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate
Molecular Formula	C ₁₃ H ₁₉ N ₃ O ₃ S (Inner salt)
Molecular Weight	297.37 g/mol
Appearance	White to light yellow crystalline powder
Solubility	Soluble in water; sparingly soluble in acetone/methanol.[1][2][3][4]
Stability	Sensitive to moisture and high pH (β-lactam hydrolysis).[1][2]
Storage	Hygroscopic. Store at 2–8°C under inert atmosphere.

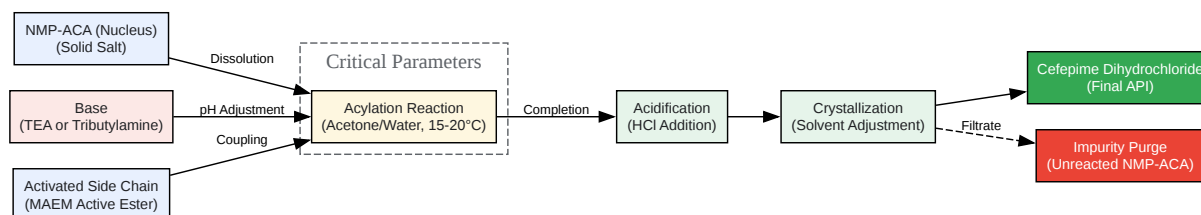
Part 2: Core Application – Synthesis of Cefepime

The primary application of **NMP-ACA** is its acylation at the C7-amino position with an activated side-chain acid (typically the aminothiazolyl-methoxyiminoacetyl moiety).[1][2] This reaction must be carefully controlled to prevent degradation of the sensitive β-lactam ring and the quaternary ammonium center.[2]

Mechanism of Action

- **Solubilization & Activation:** **NMP-ACA** (often supplied as a hydrochloride or hydroiodide salt) is suspended in a polar solvent system.[1][2] A base neutralizes the salt, liberating the C7-amine.[2]
- **Acylation:** The free amine attacks the carbonyl carbon of the activated side-chain ester (e.g., MAEM - Mercaptobenzothiazolyl active ester).[1][2]
- **Deprotection/Crystallization:** Post-coupling, the mixture is acidified to precipitate the final Cefepime salt (typically dihydrochloride monohydrate).[2]

Process Flow Diagram



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Caption: Workflow for the conversion of **NMP-ACA** into Cefepime via acylation and controlled crystallization.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of Cefepime Dihydrochloride Monohydrate from **NMP-ACA**. Scale: Laboratory Pilot (50 g basis).

Reagents & Materials

- Substrate: **NMP-ACA** Hydrochloride Monohydrate (50.0 g, ~0.15 mol eq).[1][2]
- Reagent: (Z)-2-(2-aminothiazol-4-yl)-methoxyiminoacetic acid mercaptobenzothiazolyl ester (MAEM) (Active Ester) (1.1 equivalents).[1][2]
- Solvent: Acetone (HPLC Grade), Deionized Water.[2]
- Base: Triethylamine (TEA) or Tributylamine.[1][2]
- Acid: Concentrated Hydrochloric Acid (37%).[1][2]

Step-by-Step Methodology

1. Preparation of Reaction Matrix

- Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pH probe.
- Solvent Charge: Add 200 mL of Deionized Water and 400 mL of Acetone.
- Substrate Addition: Charge 50.0 g of **NMP-ACA** into the flask. Stir at 250 RPM. The mixture will appear as a suspension.
- Temperature Control: Cool the suspension to 10–15°C using a water/ice bath.

2. Acylation Reaction

- Reagent Addition: Add 45.0 g of MAEM (Active Ester) to the suspension.
- Base Addition (Critical Step): Slowly add Triethylamine (TEA) dropwise.[1][2]
 - Target pH: Maintain pH between 6.5 and 7.5.[2]
 - Observation: As base is added, the **NMP-ACA** dissolves, and the solution becomes clearer.[2]
 - Rate: Addition should take approximately 60–90 minutes to prevent localized high pH (which causes β -lactam ring opening).[1][2]
- Reaction Monitoring: Stir the mixture at 15–20°C for 4–6 hours.
 - Endpoint: Monitor by HPLC. Reaction is complete when **NMP-ACA** content is < 1.0%.[1][2]

3. Workup and Crystallization

- Filtration: Filter the reaction mixture to remove the byproduct (2-mercaptobenzothiazole) and any insoluble particulates.[1][2]
- Acidification: Cool the filtrate to 0–5°C.
- Precipitation: Slowly add Concentrated HCl to adjust the pH to 0.5 – 1.0.

- Note: Cefepime Dihydrochloride is highly soluble in water but insoluble in acetone.[2] The high acetone content combined with low pH forces crystallization.
- Maturation: Stir the slurry at 0°C for 2 hours to ensure complete crystal growth.
- Isolation: Filter the white crystalline solid.
- Washing: Wash the cake with Acetone (2 x 100 mL) to remove residual water and byproducts.[2]
- Drying: Dry under vacuum at 40°C for 12 hours.

Expected Results

- Yield: 75–85% molar yield.[2]
- Purity: > 98.5% (HPLC).[1][2]
- Appearance: White crystalline powder.[2]

Part 4: Troubleshooting & Critical Process Parameters (CPP)

Issue	Probable Cause	Corrective Action
Low Yield	Hydrolysis of β -lactam ring due to high pH (>8.0).[1][2]	Strictly control TEA addition rate; ensure pH probe calibration.
High Impurity (Delta-2 Isomer)	Reaction temperature too high (>25°C).[1][2]	Maintain reaction temperature at 10–15°C.
Incomplete Reaction	Insufficient base; NMP-ACA not fully solubilized.[1][2]	Ensure pH reaches at least 6.5 to liberate the amine.
Poor Color (Yellowing)	Oxidation of the thiazole side chain or NMP ring degradation. [2]	Perform reaction under Nitrogen atmosphere; use fresh reagents.

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